molecular formula C10H14O5 B139900 (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal CAS No. 186803-48-5

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal

Cat. No.: B139900
CAS No.: 186803-48-5
M. Wt: 214.21 g/mol
InChI Key: GHGRKHAVPBZSIH-KJFJCRTCSA-N
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Description

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal is a complex organic compound characterized by its unique structure, which includes a gamma-butyrolactone core with three hydroxyl groups and a cyclohexyl ketal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of the hydroxyl groups followed by the formation of the gamma-butyrolactone ring. The cyclohexyl ketal moiety is then introduced through a ketalization reaction under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents that facilitate the formation of the desired product while minimizing side reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield gamma-butyrolactone derivatives with ketone or carboxylic acid functionalities, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a valuable compound for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the formulation of advanced materials with specific characteristics .

Mechanism of Action

The mechanism of action of (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal include other gamma-butyrolactone derivatives and ketal-protected molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of a gamma-butyrolactone core with multiple hydroxyl groups and a cyclohexyl ketal moiety. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

(3aR,6aS)-6-hydroxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6-8,11H,1-5H2/t6-,7+,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGRKHAVPBZSIH-KJFJCRTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(O2)C(=O)OC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)O[C@H]3[C@@H](O2)C(=O)OC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001005764
Record name 6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85281-85-2
Record name 6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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